molecular formula C10H13N3 B020348 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-06-9

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B020348
CAS RN: 133240-06-9
M. Wt: 175.23 g/mol
InChI Key: XWWJWZJOSWSJQV-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, also known as EDMIP, is a heterocyclic aromatic compound that is commonly used in laboratory experiments. It is an important component in the synthesis of a variety of organic compounds and has been used in a variety of scientific research applications. EDMIP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

Innovative Synthesis Approaches

Industrial-Scale Production of Angiotensin II Receptor Antagonists : 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine serves as a crucial intermediate in synthesizing potent angiotensin II antagonists. Two synthesis routes have been explored: the first converts 1,1-bis(methylthio)-2-nitroethene to 2-amino-4,6-dimethyl-3-nitropyridine, followed by catalytic hydrogenation. The second involves propionitrile conversion to imidate hydrochloride, then reacting with aminoacetonitrile and acetylacetone to yield the desired product. The propionitrile route was successfully scaled up for pilot plant production (Stucky, Roduit, & Schmidt, 1997).

Antituberculotic Activity

Potential Antituberculotic Agents : A study synthesized 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their antituberculotic potential. Various compounds, including methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, were synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).

Anticancer Potential

Synthesis of Anticancer Agents : Imidazo[4,5-b]pyridines have been synthesized and investigated for their anticancer properties. The study developed routes for synthesizing these compounds by cyclizing substituted amino-diaminopyridines with ethyl orthoformate. Oxidative cyclization of diaminopyridines with aryl aldehydes produced imidazopyridine ring systems, showing significant antitumor activity in mice (Temple, Rose, Comber, & Rener, 1987).

Novel Synthetic Routes

Synthesis of Pyridin-7-ol Derivatives : A novel method led to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol through a series of intermediates, starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate. This synthesis pathway involved ring-chain tautomerizations and rearrangements, yielding structurally interesting compounds (Lis, Traina, & Huffman, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is the angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

As a nonpeptidic angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor, thereby blocking the binding of angiotensin II . This prevents the vasoconstrictor effects of angiotensin II and results in a decrease in blood pressure .

Biochemical Pathways

The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound can reduce vasoconstriction and decrease the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

This suggests that the compound may have favorable pharmacokinetic properties for oral administration and sustained action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . Additionally, by reducing aldosterone secretion, the compound can decrease sodium and water reabsorption in the kidneys, leading to a reduction in blood volume . These effects collectively result in a decrease in blood pressure .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an antagonist of the angiotensin II receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the angiotensin II pathway.

Cellular Effects

As an angiotensin II receptor antagonist, it likely influences cell function by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with the angiotensin II receptor. By acting as an antagonist, it prevents angiotensin II from binding to its receptor, thereby inhibiting the downstream effects of this hormone .

Metabolic Pathways

Given its role as an angiotensin II receptor antagonist, it may interact with enzymes or cofactors involved in the angiotensin II pathway .

properties

IUPAC Name

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJWZJOSWSJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431137
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133240-06-9
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-Amino-3-nitro-4,6-dimethylpyridine and 2-Amino-4,6-dimethyl-5-nitropyridine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 hours. Filtration (celite), and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 hours then to 100° C. for 1 hour. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture of the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/ EtOAc) gave 1.66 g of the tilte compound as the slower eluting component. 1H NMR (CD3OD, 300MHz) δ6.95 (s, 1H), 2.92 (q, 2H, J=7.8 Hz), 2.54 (apparent s, 6H), 1.40 (t, 3H, J=7.8 Hz)
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
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mixture
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5.4 g
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Reaction Step Two
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Reaction Step Two
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ice
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300 g
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Reaction Step Three
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polyphosphoric acid
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Synthesis routes and methods II

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-amino-3-nitro-4,6-dimethylpyridine and 2-amino-5-nitro-4,6-dimethylpyrdine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 h. Filtration through a celite pad, and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 h then to 100° C. for 1 hour. The inside walls of the flask were scraped with a spatula to assist dissolution of the solids. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture or the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/EtOAc) gave 1.66 g of the title compound as the slower eluting component.
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step One
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ice
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300 g
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4,6-dimethyl-2,5-bis(propionamido)pyridine
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polyphosphoric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
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2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Q & A

Q1: What is the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry?

A1: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists []. Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension (high blood pressure) by blocking the action of angiotensin II, a hormone that constricts blood vessels.

Q2: What are the two main synthetic routes for producing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine discussed in the research?

A2: The research outlines two primary methods for synthesizing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine []:

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